3,3-Di(2-thienyl)-1-propanamine
CAS No.:
Cat. No.: VC18340897
Molecular Formula: C11H13NS2
Molecular Weight: 223.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NS2 |
|---|---|
| Molecular Weight | 223.4 g/mol |
| IUPAC Name | 3,3-dithiophen-2-ylpropan-1-amine |
| Standard InChI | InChI=1S/C11H13NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-4,7-9H,5-6,12H2 |
| Standard InChI Key | RBXXTFRERAIWSG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C(CCN)C2=CC=CS2 |
Introduction
Structural and Physicochemical Properties
Physicochemical Characteristics
Key physical properties, derived from structurally related compounds, include:
| Property | Value |
|---|---|
| Melting Point | 78–80°C |
| Boiling Point | ~290°C (extrapolated) |
| Density | 1.111 g/cm³ |
| Solubility | Chloroform, Methanol |
| pKa | 13.74 (predicted) |
These properties suggest moderate hydrophobicity, compatible with organic synthesis protocols . The compound’s solid state at room temperature and solubility in polar aprotic solvents facilitate its use in catalytic reactions.
Synthetic Methodologies
Microbial Asymmetric Synthesis
A breakthrough in enantioselective synthesis involves the biocatalytic reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using Candida tropicalis zjut 22. Under optimized conditions (pH 8.0, 35°C, 48 hours), this method achieves >98% yield and 99% enantiomeric excess (ee) of the (S)-enantiomer, critical for duloxetine production . The microbial route offers advantages over traditional chemical methods, including reduced reliance on chiral auxiliaries and lower environmental impact.
Lewis Acid-Catalyzed Ring-Opening
Copper(II) triflate [Cu(OTf)2] and ytterbium(III) triflate [Yb(OTf)3] catalyze the nucleophilic ring-opening of N-sulfonylazetidines with thiophene derivatives. This method, reported by ACS Omega, produces 3,3-di(2-thienyl)propylamines in up to 89% yield. The reaction proceeds via an SN2 mechanism, with the Lewis acid activating the azetidine for attack by the thiophene’s nucleophilic carbon .
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Microbial Reduction | C. tropicalis | 98 | 99 |
| Cu(OTf)2 Catalysis | Copper triflate | 82 | N/A |
| Yb(OTf)3 Catalysis | Ytterbium triflate | 89 | N/A |
Microbial synthesis excels in enantioselectivity, whereas Lewis acid methods offer rapid, scalable production of racemic mixtures .
Biological and Pharmacological Relevance
Role in Duloxetine Synthesis
3,3-Di(2-thienyl)-1-propanamine serves as a precursor to (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, the penultimate intermediate in duloxetine synthesis. Duloxetine’s efficacy in treating major depressive disorder and chronic pain hinges on the stereochemical purity of this intermediate, achievable via microbial biocatalysis .
Neurotransmitter Reuptake Inhibition
Structural analogs of 3,3-di(2-thienyl)-1-propanamine exhibit affinity for serotonin (SERT) and norepinephrine (NET) transporters. Molecular docking studies suggest the thiophene rings engage in π-π interactions with aromatic residues in transporter binding pockets, while the amine group forms hydrogen bonds. These interactions underpin the compound’s potential as a template for novel SNRIs.
Industrial Applications and Derivatives
Pharmaceutical Building Block
Beyond duloxetine, this compound is utilized in synthesizing tolterodine, a muscarinic receptor antagonist for overactive bladder. A four-step route from 3,3-di(2-thienyl)-1-propanamine derivatives avoids hazardous reagents like metallic hydrides, enhancing process safety .
Material Science Applications
Thiophene-containing amines are precursors to conductive polymers. Electropolymerization of 3,3-di(2-thienyl)-1-propanamine derivatives could yield materials with tunable bandgaps for organic electronics, though this area remains underexplored.
Challenges and Future Directions
Scalability of Microbial Synthesis
While C. tropicalis-mediated synthesis achieves high ee, substrate loading limitations (10 g/L) necessitate bioreactor optimization for industrial-scale production . Metabolic engineering to enhance enzyme expression or substrate tolerance is a promising avenue.
Expanding Therapeutic Targets
The compound’s modular structure invites exploration of derivatives targeting sigma receptors or ion channels. Computational modeling coupled with high-throughput screening could identify novel bioactive analogs.
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